molecular formula C22H15ClN4O4S B11202750 N-(4-fluorophenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide

N-(4-fluorophenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide

Cat. No.: B11202750
M. Wt: 466.9 g/mol
InChI Key: RDLQEABELDEDAM-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a complex organic compound that belongs to the class of pyrazoloquinoline derivatives

Preparation Methods

The synthesis of N-(4-fluorophenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-fluoroaniline with 4-methylbenzaldehyde to form an intermediate Schiff base, followed by cyclization with hydrazine hydrate to yield the pyrazole ring. The final step involves the formation of the quinoline ring through a Friedländer synthesis, using a suitable quinoline precursor .

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it inhibits enzymes or receptors involved in cancer cell growth, leading to apoptosis or cell cycle arrest . In insecticidal applications, it binds to the ryanodine receptor, disrupting calcium ion homeostasis and leading to insect paralysis and death .

Comparison with Similar Compounds

N-(4-fluorophenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide can be compared with other pyrazoloquinoline derivatives such as:

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct biological and electronic properties, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C22H15ClN4O4S

Molecular Weight

466.9 g/mol

IUPAC Name

1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H15ClN4O4S/c1-30-14-8-6-13(7-9-14)27-21(28)19-17(10-11-32-19)26(22(27)29)12-18-24-20(25-31-18)15-4-2-3-5-16(15)23/h2-11H,12H2,1H3

InChI Key

RDLQEABELDEDAM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5Cl

Origin of Product

United States

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